molecular formula C19H16N2O2S B5816742 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid

Cat. No. B5816742
M. Wt: 336.4 g/mol
InChI Key: QPMFXKLDLDBXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as MPPTB, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.

Scientific Research Applications

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been studied extensively for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer and neurodegenerative diseases. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these targets. However, one limitation of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. One area of focus is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of focus is the investigation of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential applications in medicine and biology.

Synthesis Methods

The synthesis of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride with potassium thioacetate to form 4-methylthiobenzyl acetate. This intermediate is then reacted with 4-phenyl-6-chloropyrimidine to form 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-11-17(15-5-3-2-4-6-15)21-19(20-13)24-12-14-7-9-16(10-8-14)18(22)23/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMFXKLDLDBXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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